iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is a complex compound where protohaem, a type of heme, is bonded to a metal ion through chelation. Chelation involves the formation of multiple coordinate bonds between a single central metal atom and a polydentate ligand. Protohaem is an essential component of hemoglobin and other heme proteins, playing a crucial role in oxygen transport and various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can be synthesized by reacting protohaem with metal salts under controlled conditions. The process typically involves dissolving protohaem in a suitable solvent and adding a metal salt solution. The reaction is carried out under specific pH and temperature conditions to ensure the formation of the chelated complex. Common metals used for chelation include iron, zinc, and copper.
Industrial Production Methods
Industrial production of chelated protohaem involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. The chelated product is then purified using techniques like crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride undergoes several types of chemical reactions, including:
Oxidation: The metal center in chelated protohaem can undergo oxidation, changing its oxidation state.
Reduction: The compound can also be reduced, often involving electron transfer reactions.
Substitution: Ligands in the chelated complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chelated protohaem can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Aplicaciones Científicas De Investigación
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.
Biology: Plays a crucial role in studying heme proteins and their functions in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in photodynamic therapy.
Industry: Utilized in industrial processes such as wastewater treatment and as a component in specialized coatings and materials.
Mecanismo De Acción
The mechanism of action of chelated protohaem involves its ability to bind and stabilize metal ions, facilitating various biochemical and chemical processes. The molecular targets include enzymes and proteins that require metal cofactors for their activity. iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can modulate the activity of these targets by altering the availability and reactivity of the metal ions.
Comparación Con Compuestos Similares
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Chelated chlorophyll: Similar in structure but contains magnesium instead of iron.
Chelated cytochromes: Involved in electron transport but differ in their specific metal centers and ligands.
Chelated metalloporphyrins: A broader category that includes various metal-porphyrin complexes with different metals and ligands.
This compound stands out due to its specific role in biological systems and its unique reactivity and stability.
Propiedades
Número CAS |
72177-42-5 |
---|---|
Fórmula molecular |
C41H43ClFeN7O3 |
Peso molecular |
773.1 g/mol |
Nombre IUPAC |
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride |
InChI |
InChI=1S/C41H44N7O3.ClH.Fe/c1-8-28-24(3)32-19-33-26(5)30(11-13-40(49)43-15-10-17-48-18-16-42-23-48)38(46-33)22-39-31(12-14-41(50)51-7)27(6)35(47-39)21-37-29(9-2)25(4)34(45-37)20-36(28)44-32;;/h8-9,16,18-23H,1-2,10-15,17H2,3-7H3,(H2-,43,44,45,46,47,49);1H;/q-1;;+3/p-2 |
Clave InChI |
FLTBGCYMJSHEGY-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3] |
Sinónimos |
chelated protohaem chelated protohaemin protohemin mono-3-(imidazol-1-yl)propylamide monomethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.